2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide
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Overview
Description
2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety provides a rigid framework, which can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Functionalization of the bicyclo[2.2.1]heptane core: The resulting bicyclic compound can be further functionalized to introduce the acetamide group. This can be done through a series of reactions, including halogenation, nucleophilic substitution, and amide formation.
Introduction of the 4-cyanothian-4-yl group: This step involves the reaction of the functionalized bicyclic compound with 4-cyanothian-4-ylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rigid bicyclic structure.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to receptors or enzymes, potentially modulating their activity. The compound may interact with pathways involved in inflammation or pain signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{bicyclo[2.2.1]heptan-2-yl}acetamide: Lacks the 4-cyanothian-4-yl group, resulting in different reactivity and biological activity.
N-(4-cyanothian-4-yl)acetamide: Lacks the bicyclo[2.2.1]heptane core, affecting its structural rigidity and interaction with targets.
Uniqueness
2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide is unique due to the combination of the rigid bicyclic structure and the 4-cyanothian-4-yl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(4-cyanothian-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c16-10-15(3-5-19-6-4-15)17-14(18)9-13-8-11-1-2-12(13)7-11/h11-13H,1-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGNIQXJPHHUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3(CCSCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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